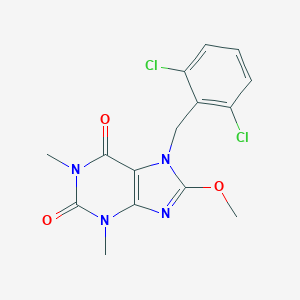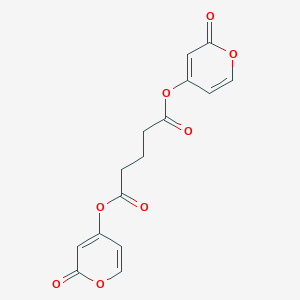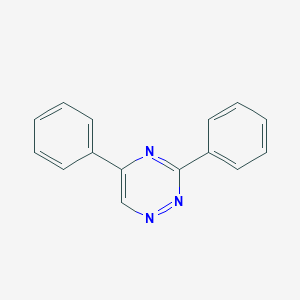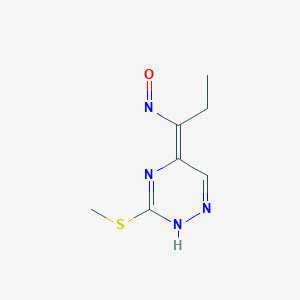
7-(2,6-Dichloro-benzyl)-8-methoxy-1,3-dimethyl-3,7-dihydro-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2,6-Dichloro-benzyl)-8-methoxy-1,3-dimethyl-3,7-dihydro-purine-2,6-dione, also known as DBMP, is a synthetic compound that belongs to the class of purine derivatives. It has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Mecanismo De Acción
The mechanism of action of 7-(2,6-Dichloro-benzyl)-8-methoxy-1,3-dimethyl-3,7-dihydro-purine-2,6-dione is not fully understood, but it is believed to involve the modulation of various signaling pathways and molecular targets. 7-(2,6-Dichloro-benzyl)-8-methoxy-1,3-dimethyl-3,7-dihydro-purine-2,6-dione has been reported to activate adenosine receptors, which play a key role in regulating cellular functions such as neurotransmission, inflammation, and immune response. 7-(2,6-Dichloro-benzyl)-8-methoxy-1,3-dimethyl-3,7-dihydro-purine-2,6-dione has also been shown to inhibit phosphodiesterases, which are enzymes that degrade cyclic nucleotides and play a key role in regulating intracellular signaling. Additionally, 7-(2,6-Dichloro-benzyl)-8-methoxy-1,3-dimethyl-3,7-dihydro-purine-2,6-dione has been reported to modulate the activity of nitric oxide synthase, which is an enzyme that produces nitric oxide, a signaling molecule that plays a key role in regulating vascular tone, neurotransmission, and immune response.
Biochemical and Physiological Effects
7-(2,6-Dichloro-benzyl)-8-methoxy-1,3-dimethyl-3,7-dihydro-purine-2,6-dione has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to exhibit anti-inflammatory and antioxidant properties, which may be attributed to its ability to modulate the activity of various enzymes and receptors involved in inflammation and oxidative stress. 7-(2,6-Dichloro-benzyl)-8-methoxy-1,3-dimethyl-3,7-dihydro-purine-2,6-dione has also been shown to exhibit anticancer properties, which may be attributed to its ability to induce apoptosis and inhibit cell proliferation. Additionally, 7-(2,6-Dichloro-benzyl)-8-methoxy-1,3-dimethyl-3,7-dihydro-purine-2,6-dione has been reported to modulate the activity of various neurotransmitters and hormones, which may have implications for the treatment of neurological and endocrine disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-(2,6-Dichloro-benzyl)-8-methoxy-1,3-dimethyl-3,7-dihydro-purine-2,6-dione has several advantages for lab experiments, including its high purity and stability, as well as its ability to modulate the activity of various enzymes and receptors. However, 7-(2,6-Dichloro-benzyl)-8-methoxy-1,3-dimethyl-3,7-dihydro-purine-2,6-dione also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Additionally, the mechanism of action of 7-(2,6-Dichloro-benzyl)-8-methoxy-1,3-dimethyl-3,7-dihydro-purine-2,6-dione is not fully understood, which may limit its potential applications in some fields.
Direcciones Futuras
There are several future directions for research on 7-(2,6-Dichloro-benzyl)-8-methoxy-1,3-dimethyl-3,7-dihydro-purine-2,6-dione. One area of research is to further elucidate the mechanism of action of 7-(2,6-Dichloro-benzyl)-8-methoxy-1,3-dimethyl-3,7-dihydro-purine-2,6-dione, including its interactions with various enzymes and receptors. Another area of research is to explore the potential applications of 7-(2,6-Dichloro-benzyl)-8-methoxy-1,3-dimethyl-3,7-dihydro-purine-2,6-dione in the treatment of various diseases, including cancer, inflammation, and neurological disorders. Additionally, future research could focus on the development of novel derivatives of 7-(2,6-Dichloro-benzyl)-8-methoxy-1,3-dimethyl-3,7-dihydro-purine-2,6-dione with improved pharmacological properties and reduced toxicity.
Métodos De Síntesis
The synthesis of 7-(2,6-Dichloro-benzyl)-8-methoxy-1,3-dimethyl-3,7-dihydro-purine-2,6-dione involves the reaction between 7-benzyl-8-methoxy-1,3-dimethylxanthine and 2,6-dichlorobenzaldehyde in the presence of a base catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of 7-(2,6-Dichloro-benzyl)-8-methoxy-1,3-dimethyl-3,7-dihydro-purine-2,6-dione as a white crystalline solid. The purity and yield of the product can be improved by recrystallization and purification techniques.
Aplicaciones Científicas De Investigación
7-(2,6-Dichloro-benzyl)-8-methoxy-1,3-dimethyl-3,7-dihydro-purine-2,6-dione has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. It has been reported to exhibit a wide range of biological activities, such as anti-inflammatory, antioxidant, and anticancer properties. 7-(2,6-Dichloro-benzyl)-8-methoxy-1,3-dimethyl-3,7-dihydro-purine-2,6-dione has also been shown to modulate the activity of various enzymes and receptors, including adenosine receptors, phosphodiesterases, and nitric oxide synthase.
Propiedades
Nombre del producto |
7-(2,6-Dichloro-benzyl)-8-methoxy-1,3-dimethyl-3,7-dihydro-purine-2,6-dione |
|---|---|
Fórmula molecular |
C15H14Cl2N4O3 |
Peso molecular |
369.2 g/mol |
Nombre IUPAC |
7-[(2,6-dichlorophenyl)methyl]-8-methoxy-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C15H14Cl2N4O3/c1-19-12-11(13(22)20(2)15(19)23)21(14(18-12)24-3)7-8-9(16)5-4-6-10(8)17/h4-6H,7H2,1-3H3 |
Clave InChI |
GKHWCQUMXILZOT-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)OC)CC3=C(C=CC=C3Cl)Cl |
SMILES canónico |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)OC)CC3=C(C=CC=C3Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(trimethylsilyl)ethyl (7R,8R)-2-benzoyl-8-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-6-carboxylate](/img/structure/B300328.png)
![13-Benzyl 6-tert-butyl 10,10-dimethyl-4-oxo-3-[(phenylacetyl)amino]-9,11,14-trioxa-5,6,13-triazatetracyclo[5.5.2.0~2,5~.0~8,12~]tetradecane-6,13-dicarboxylate](/img/structure/B300331.png)
![Benzyl 8-benzoyl-10-methyl-4-oxo-3-[(2-phenylacetyl)amino]-9-oxa-5,6,8-triazatricyclo[5.2.2.02,5]undec-10-ene-6-carboxylate](/img/structure/B300333.png)
![Ethyl 8-benzoyl-3,10-dimethyl-4-oxo-9-oxa-5,6,8-triazatricyclo[5.2.2.0~2,5~]undec-10-ene-6-carboxylate](/img/structure/B300335.png)
![2-(trimethylsilyl)ethyl (7R,8R)-2-benzoyl-8-methyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-4-carboxylate](/img/structure/B300336.png)
![4-methyl-7-{3-[(4-methyl-2-oxo-4a,8a-dihydro-2H-chromen-7-yl)oxy]propoxy}-4a,8a-dihydro-2H-chromen-2-one](/img/structure/B300339.png)

![(4-{1-[4-(2-Furoyl)phenyl]-1-methylethyl}phenyl)(2-furyl)methanone](/img/structure/B300343.png)

![1-[3-(methylsulfanyl)-1,2,4-triazin-5-yl]ethanone O-methyloxime](/img/structure/B300346.png)

![3,3'-Bi[1-(methylthio)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine]](/img/structure/B300348.png)
![1-[3-(Methylsulfanyl)-1,2,4-triazin-5-yl]-1-butanone (4-chlorophenyl)hydrazone](/img/structure/B300350.png)
![1-[3-(Methylsulfanyl)-1,2,4-triazin-5-yl]-1-butanone (3-chlorophenyl)hydrazone](/img/structure/B300351.png)